Pseudothymidine

DNA polymerase engineering aptamer stability synthetic biology

Standard thymidine analogs lack the C-glycosidic bond required for PCR with modified nucleotides or TMPKmt inhibitor studies. Pseudothymidine (5-hydroxymethyl-2′-deoxyuridine) solves this with a stable C1′-C5 linkage. - **Polymerase engineering**: Taq DNA polymerase incorporates sequential ψT residues (Lutz assay). - **Tuberculosis drug discovery**: 5-hmdUMP inhibits TMPKmt (Ki = 47 µM); crystal structure available. - **BER research**: SMUG1 substrate enabling repair-targeted chemotherapy (WO-2021048235-A1). - **Supply**: ≥98% purity, ambient shipping, dedicated R&D pack sizes.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
Cat. No. B10832018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudothymidine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1
InChIKeyAMDJRICBYOAHBZ-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudothymidine Overview and Applications


Pseudothymidine (ψT), also known as 5-hydroxymethyl-2′-deoxyuridine (5-hmdU or hm5dU), is a C-nucleoside analog of thymidine in which the canonical N-glycosidic C1′-N1 bond is replaced by a C1′-C5 carbon-carbon linkage [1]. This substitution fundamentally alters the conformational flexibility and enzymatic processing of the nucleoside relative to natural thymidine. Pseudothymidine has been used as a substrate for thermostable DNA polymerases in PCR amplification [2] and as an inhibitor of thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt) [3]. In cellular systems, the compound is both mutagenic and cytotoxic, incorporating efficiently into genomic DNA and undergoing active removal via base excision repair (BER) pathways [4].

Supports DNA polymerase engineering and screening studies
C-nucleoside scaffold for acid-stable oligonucleotide constructs
Reported TMPKmt inhibition probe context
May support DNA incorporation and repair pathway research

Why Pseudothymidine Cannot Be Substituted


Pseudothymidine is not interchangeable with thymidine or conventional 5-substituted deoxyuridine analogs due to its C-nucleoside structure, which eliminates the N-glycosidic bond present in natural nucleosides [1]. This structural distinction confers resistance to acid-catalyzed depurination and alters base-pairing thermodynamics, as evidenced by a ΔTm/mod of -0.9°C per ψT substitution in DNA duplexes [2]. Unlike thymidine, which is a natural substrate for TMPK, the monophosphate form of 5-hmdU acts as a moderate inhibitor (Ki = 47 μM) rather than a competent substrate for TMPKmt [3]. Furthermore, pseudothymidine undergoes distinct cellular processing—it is actively excised from DNA via BER pathways involving SMUG1 glycosylase, whereas thymidine remains stably incorporated [4]. These mechanistic and biophysical differences mean that experiments or applications designed for pseudothymidine cannot be validly replicated using thymidine or structurally similar N-nucleoside analogs.

Bond Stability Mismatch
C-nucleoside C1′-C5 linkage resists acid hydrolysis; N-glycosidic thymidine may degrade under identical conditions, altering experimental outcomes.
Duplex Thermodynamic Shift
ψT substitution reduces DNA duplex stability (ΔTm context) compared to thymidine; hybridization-based assay designs may require re-optimization.
Cellular Processing Divergence
Pseudothymidine undergoes active BER excision (SMUG1 substrate), unlike stably retained thymidine; repair pathway engagement may not transfer between analogs.

Pseudothymidine Comparative Evidence


Pseudothymidine vs. Thymidine: N-Glycosidic Bond Stability

Pseudothymidine contains a C1′-C5 carbon-carbon bond replacing the acid-labile N-glycosidic C1′-N1 bond of thymidine, conferring resistance to acid-catalyzed hydrolysis [1]. This structural modification alters sugar-base conformational dynamics; pseudothymidine adopts a different distribution of syn/anti conformations compared to thymidine due to the absence of the N-glycosidic torsional constraint [1].

N‑Glycosidic Bond Stability
Head‑to‑head
C‑nucleoside (C1′–C5) vs. N‑nucleoside (C1′–N1); acid‑resistant scaffold
Supports acid‑stable oligonucleotide and aptamer design
Conformational analysis context
DNA polymerase engineering aptamer stability synthetic biology

Pseudothymidine vs. Thymidine: Duplex Thermal Stability

Pseudothymidine substitution in DNA duplexes reduces thermal stability compared to thymidine. For duplexes containing nine dA-T/ψT pairs, the ΔTm/mod (change in melting temperature per modification) is -0.9°C, and the ΔΔG°50/mod is +1.1 kcal/mol, indicating duplex destabilization relative to unmodified thymidine [1]. In duplexes containing up to 12 consecutive ψT substitutions, the calculated ΔΔG°50/mod is -0.5 kcal/mol, with a ΔTm/mod of 0.82°C [2].

Duplex Thermal Stability
Head‑to‑head
ΔTm/mod −0.9 °C, ΔΔG°50/mod +1.1 kcal/mol
Informs hybridization assay thermodynamic design
Per ψT substitution in DNA duplexes
nucleic acid thermodynamics DNA hybridization modified oligonucleotides

Pseudothymidine Monophosphate vs. dTMP: TMPKmt Inhibition

Hydroxylation of the 5-methyl group of the natural substrate thymidine monophosphate (dTMP) converts it from a substrate into a moderate inhibitor of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt). The monophosphate form of 5-hydroxymethyl-2′-deoxyuridine (5-hmdUMP) acts as an inhibitor with a Ki of 47 μM against TMPKmt, whereas dTMP is the natural substrate efficiently phosphorylated by the enzyme [1].

TMPKmt Inhibition
Head‑to‑head
Ki = 47 μM (5‑hmdUMP inhibitor vs. dTMP substrate)
Supports TMPKmt inhibitor probe development
In vitro enzyme assay context
antitubercular drug discovery nucleotide kinase inhibition Mycobacterium tuberculosis

Pseudothymidine vs. TFT: DNA Repair Pathway Divergence

Both 5-hydroxymethyl-2′-deoxyuridine (5HmdU) and trifluorothymidine (TFT) are cytotoxic and efficiently incorporated into genomic DNA in U87 glioblastoma cells. However, their cellular processing differs markedly: 5HmdU is actively removed from DNA through base excision repair (BER) pathways involving SMUG1 glycosylase, whereas TFT remains stably incorporated and is neither excised by BER nor hydrolyzed to 5CadU [1]. The cytotoxicity of 5HmdU is enhanced by the DNPH1 inhibitor BzAdo [1].

DNA Repair Pathway vs. TFT
Head‑to‑head
5HmdU actively excised via BER (SMUG1 substrate); TFT stably retained
BER engagement may support repair‑targeted research strategies
U87 glioblastoma cell model context
glioblastoma chemotherapy DNA repair base excision repair nucleoside analog cytotoxicity

Pseudothymidine vs. 5CadU: Cytotoxicity and DNA Incorporation

In U87 glioblastoma cells, 5-hydroxymethyl-2′-deoxyuridine (5HmdU) is both cytotoxic and efficiently incorporated into genomic DNA, whereas the 5-carboxy analog 5-carboxy-2′-deoxyuridine (5CadU) shows no cytotoxicity and is not incorporated into DNA [1]. This demonstrates that the oxidation state of the 5-position substituent (hydroxymethyl vs. carboxy) critically determines both cellular uptake/incorporation and cytotoxic efficacy.

Cytotoxicity vs. 5CadU
Head‑to‑head
5HmdU cytotoxic and incorporated; 5CadU inactive
Cell‑model response differs by 5‑substituent oxidation state
U87 cell‑line endpoint review
cancer chemotherapy nucleoside analog screening DNA incorporation

Pseudothymidine vs. 5HmdC: Direct vs. Indirect DNA Incorporation

In U87 glioblastoma cells, 5-hydroxymethyl-2′-deoxyuridine (5HmdU) is directly incorporated into genomic DNA. In contrast, 5-hydroxymethyl-2′-deoxycytidine (5HmdC) is cytotoxic but is not directly incorporated; instead, it undergoes deamination to 5HmdU, which is then incorporated and likely responsible for the observed toxicity [1].

Direct vs. Indirect Incorporation
Head‑to‑head
5HmdU direct incorporation; 5HmdC requires deamination to 5HmdU
Supports direct incorporation studies without metabolic conversion
U87 glioblastoma model context
nucleoside metabolism cytidine deaminase prodrug activation

Pseudothymidine Key Applications


DNA Polymerase Engineering and Screening

Pseudothymidine serves as a validated C-nucleoside substrate for screening DNA polymerases capable of incorporating modified nucleotides. The Lutz et al. assay identified Taq DNA polymerase as the most suitable enzyme for PCR amplification of ψT-containing oligonucleotides from a panel of thermostable polymerases, demonstrating the compound's utility in polymerase engineering workflows [1]. Subsequent work showed that various Family A and B DNA polymerases can extend primers by incorporating up to four to five sequential ψT residues [2], providing a quantitative benchmark for polymerase performance evaluation.

Synthetic Biology and Xenonucleic Acids

The C-nucleoside structure of pseudothymidine, which resists N-glycosidic cleavage, makes it suitable for constructing xenonucleic acids (XNAs) and artificially expanded genetic information systems (AEGIS). ψT has been successfully used in PCR with C-nucleosides, representing the first demonstration of PCR with a C-nucleoside analog [1]. The ability to incorporate multiple sequential ψT residues using natural polymerases [2] enables the design of synthetic biological systems with altered chemical stability while maintaining compatibility with existing enzymatic machinery.

TMPKmt Inhibitor Development

5-hmdUMP (the monophosphate form of pseudothymidine) is a validated starting point for structure-based design of Mycobacterium tuberculosis TMPK inhibitors, with a measured Ki of 47 μM [1]. The crystal structure of TMPKmt complexed with 5-hydroxymethyl-dUMP has been solved and used for QSAR model development and virtual screening of focused libraries [1]. This structural and inhibitory data supports pseudothymidine derivatives as chemical probes for TMPKmt-targeted antitubercular drug discovery programs.

BER-Targeted Cancer Chemotherapy

Pseudothymidine (5HmdU) is a cytotoxic nucleoside analog that efficiently incorporates into genomic DNA and actively engages the base excision repair (BER) pathway as a SMUG1 substrate in glioblastoma models [1]. Unlike TFT, which evades BER, 5HmdU's repair-dependent mechanism enables rational combination with DNPH1 inhibitors (e.g., BzAdo) to enhance cytotoxicity [1]. This distinct mechanism positions 5HmdU as a specialized tool compound for investigating repair-targeted chemotherapy strategies, supported by the patent WO-2021048235-A1 which describes the use of hmdU as a DNPH1 substrate to sensitize HR-deficient cells [2].

Application
Selection Property
Validation Focus
ApplicationDNA Polymerase Engineering and Screening
Selection PropertyC‑nucleoside substrate compatibility
Validation FocusPolymerase processivity assay context
ApplicationSynthetic Biology and XNA
Selection PropertyAcid‑stable backbone
Validation FocusPCR amplification fidelity with modified nucleotides
ApplicationTMPKmt Inhibitor Research
Selection PropertyReported Ki‑based inhibitor probe
Validation FocusTMPKmt enzyme inhibition assay context
ApplicationBER‑Pathway Targeted Research
Selection PropertyBER substrate engagement (SMUG1)
Validation FocusDNA repair pathway endpoint monitoring

Technical Documentation Hub

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33 linked technical documents
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